molecular formula C18H18N2O4 B5402988 N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide

Numéro de catalogue B5402988
Poids moléculaire: 326.3 g/mol
Clé InChI: VNVSNSFJQHHSHD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide, also known as BPAP, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders. BPAP is a selective dopamine D2 receptor agonist and has been shown to have a wide range of effects on the central nervous system.

Mécanisme D'action

N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide acts as a selective dopamine D2 receptor agonist and has been shown to increase dopamine release in the brain. This increased dopamine release is thought to be responsible for the neuroprotective effects of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide on dopaminergic neurons.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide has been shown to have a wide range of effects on the central nervous system, including increased locomotor activity, improved cognitive function, and decreased anxiety and depression-like behaviors. N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide is a relatively new compound and has not been extensively studied in clinical trials. However, preclinical studies have shown promising results and suggest that N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide may have potential therapeutic applications in the treatment of various neurological disorders. One limitation of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide is its low solubility in water, which may limit its use in certain experimental settings.

Orientations Futures

Further research is needed to fully understand the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide. Future studies should focus on the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide in clinical trials, as well as its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, the development of more efficient synthesis methods and the optimization of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide's pharmacological properties may lead to the development of more effective treatments for neurological disorders.

Méthodes De Synthèse

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide involves the reaction of 3-(propionylamino)benzoic acid with 1,3-benzodioxole in the presence of a catalyst. The resulting product is then purified and characterized using various spectroscopic techniques.

Applications De Recherche Scientifique

N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, depression, and schizophrenia. N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide has been shown to have a neuroprotective effect on dopaminergic neurons and has been suggested as a potential alternative to current treatments for Parkinson's disease.

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-17(21)20-14-5-3-4-13(9-14)18(22)19-10-12-6-7-15-16(8-12)24-11-23-15/h3-9H,2,10-11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVSNSFJQHHSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.